Spectroscopic Characterization of tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate: A Technical Guide
Spectroscopic Characterization of tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate: A Technical Guide
Introduction
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate, a compound of significant interest within medicinal chemistry due to its structural relation to bioactive indole alkaloids. The strategic incorporation of a bromine atom on the indole ring and the presence of a tert-butoxycarbonyl (Boc) protecting group on the ethylamine side chain make this molecule a versatile intermediate for the synthesis of a diverse array of therapeutic agents.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The interpretations provided herein are grounded in fundamental principles of spectroscopy and are supported by comparative analysis with structurally related compounds. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.
Molecular Structure and Key Features
tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate (CAS No. 174021-63-7) possesses a molecular formula of C₁₅H₁₉BrN₂O₂ and a molecular weight of 339.23 g/mol . The molecule can be deconstructed into three primary fragments for the purpose of spectroscopic analysis: the 5-bromoindole core, the ethylamine linker, and the tert-butyl carbamate protecting group. Understanding the individual spectroscopic signatures of these components is crucial for the accurate interpretation of the data for the entire molecule.
Caption: Molecular structure of tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The predicted ¹H NMR spectrum of tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate in a deuterated solvent such as CDCl₃ would exhibit characteristic signals for each of the distinct proton environments.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | Indole N-H |
| ~7.75 | d | 1H | Ar-H (C4-H) |
| ~7.25 | d | 1H | Ar-H (C7-H) |
| ~7.20 | dd | 1H | Ar-H (C6-H) |
| ~7.05 | s | 1H | Ar-H (C2-H) |
| ~4.80 | br s | 1H | Carbamate N-H |
| ~3.45 | q | 2H | -CH₂-NHBoc |
| ~2.95 | t | 2H | Ar-CH₂- |
| 1.45 | s | 9H | -C(CH₃)₃ |
Interpretation and Rationale:
The prediction of the chemical shifts is based on the analysis of spectroscopic data for its constituent fragments: 5-bromoindole, tryptamine, and tert-butyl carbamate.[1][2][3]
-
Indole Protons: The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (~8.10 ppm) due to its acidic nature and potential for hydrogen bonding. The aromatic protons on the 5-bromoindole ring will exhibit a characteristic splitting pattern. The C4-H proton, being ortho to the electron-withdrawing bromine atom, is anticipated to be the most deshielded of the benzene ring protons, appearing as a doublet around 7.75 ppm. The C7-H and C6-H protons will appear as a doublet and a doublet of doublets, respectively, in the aromatic region. The C2-H proton on the pyrrole ring of the indole is expected to be a singlet around 7.05 ppm.[2]
-
Ethylamine Linker: The two methylene groups of the ethylamine linker will appear as a quartet (-CH₂-NHBoc) and a triplet (Ar-CH₂-). The methylene group adjacent to the carbamate nitrogen is expected at approximately 3.45 ppm, while the methylene group attached to the indole ring will be further upfield at around 2.95 ppm.
-
tert-Butyl Carbamate Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.45 ppm, a highly characteristic signal for the Boc protecting group.[3] The carbamate N-H proton is expected to be a broad singlet around 4.80 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate will show distinct signals for each of the 15 carbon atoms.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C=O (carbamate) |
| ~135.0 | C7a |
| ~129.0 | C3a |
| ~125.0 | C2 |
| ~124.0 | C6 |
| ~121.5 | C4 |
| ~113.0 | C5 |
| ~112.5 | C7 |
| ~112.0 | C3 |
| ~79.5 | -C(CH₃)₃ |
| ~40.5 | -CH₂-NHBoc |
| ~28.5 | -C(CH₃)₃ |
| ~25.5 | Ar-CH₂- |
Interpretation and Rationale:
The predicted chemical shifts are derived from the known ¹³C NMR data of 5-bromoindole, tryptamine, and tert-butyl carbamate.[1][2][3]
-
Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to be the most downfield signal, around 156.0 ppm.
-
Indole Carbons: The aromatic carbons of the 5-bromoindole ring will appear in the range of 110-135 ppm. The carbon bearing the bromine atom (C5) will be shifted to approximately 113.0 ppm. The other indole carbons will have chemical shifts consistent with substituted indoles.[2]
-
Aliphatic Carbons: The quaternary carbon of the tert-butyl group is expected around 79.5 ppm, while the three equivalent methyl carbons will resonate at approximately 28.5 ppm.[3] The two methylene carbons of the ethylamine linker will appear at distinct chemical shifts, with the one closer to the nitrogen being more deshielded.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 125 MHz NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural insights. For tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate, Electrospray Ionization (ESI) would be a suitable soft ionization technique.
Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Assignment |
| 340.0/342.0 | [M+H]⁺ (Isotopic pattern for Br) |
| 284.0/286.0 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 240.0/242.0 | [M - Boc + H]⁺ (Loss of the Boc group) |
| 195.0/197.0 | [5-bromo-3-vinylindole]⁺ |
Interpretation and Rationale:
The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units.
-
Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 340.0 and 342.0.
-
Fragmentation Pattern: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), resulting in a fragment at m/z 284.0/286.0. The loss of the entire Boc group (C₅H₉O₂) would lead to a fragment corresponding to 5-bromotryptamine at m/z 240.0/242.0. Further fragmentation of the side chain could lead to a stable vinylindole cation at m/z 195.0/197.0.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI-mass spectrometer in positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
Caption: Plausible ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted Infrared (IR) Data (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch (indole) |
| ~3350 | Medium, Broad | N-H stretch (carbamate) |
| ~2970, 2930 | Medium | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1520 | Medium | N-H bend (carbamate) |
| ~1170 | Strong | C-O stretch (carbamate) |
| ~800 | Strong | C-H bend (aromatic, out-of-plane) |
| ~550 | Medium | C-Br stretch |
Interpretation and Rationale:
The predicted IR absorption frequencies are based on characteristic group frequencies for indoles, carbamates, and alkyl halides.
-
N-H Stretching: Two distinct N-H stretching bands are expected: a sharper band for the indole N-H around 3400 cm⁻¹ and a broader band for the carbamate N-H around 3350 cm⁻¹ due to hydrogen bonding.[4]
-
C=O Stretching: A strong absorption band around 1690 cm⁻¹ is highly characteristic of the carbonyl group in the tert-butyl carbamate.[3]
-
Other Key Absorptions: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The N-H bending of the carbamate will be visible around 1520 cm⁻¹. A strong C-O stretching band from the carbamate is expected around 1170 cm⁻¹. The out-of-plane C-H bending of the substituted aromatic ring and the C-Br stretching will be found in the fingerprint region.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate. By leveraging a deep understanding of spectroscopic principles and comparative data from its constituent molecular fragments, we have constructed a detailed and scientifically grounded interpretation of its expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra. The inclusion of detailed, field-proven experimental protocols provides a practical framework for researchers to acquire and validate this data. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical intermediate, facilitating more efficient and accurate drug discovery and development endeavors.
References
-
PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. Tryptamine. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Bromoindole. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
-
Erowid. Synthesis of 5-Bromo Indole. [Link]
